(S)-trichostatic acid
Description
Historical Context and Discovery of Trichostatin A and Related Molecules
The journey of (S)-trichostatic acid begins with the discovery of Trichostatin A (TSA) . acs.orgwikipedia.org TSA was first isolated in 1976 from the fermentation broth of Streptomyces hygroscopicus as an antifungal antibiotic. acs.org It was later rediscovered as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. wikipedia.orgnih.gov This discovery was a landmark in the field of epigenetics, as it provided a powerful chemical tool to study the role of histone acetylation in chromatin structure and function. nih.gov
Further research led to the identification and synthesis of related molecules, including the enantiomers and acidic counterparts of Trichostatin A. These include (R)-trichostatin A , the naturally occurring and biologically active form, (S)-trichostatin A , its antipode, and their corresponding carboxylic acids, (R)-trichostatic acid and This compound . nih.gov The synthesis and study of these analogues have been instrumental in elucidating the structure-activity relationships of HDAC inhibitors.
Other structurally related microbial metabolites with HDAC inhibitory activity were also discovered, such as trapoxin (TPX) and FK228 (depsipeptide) . nih.gov These compounds, along with synthetic derivatives, have expanded the arsenal (B13267) of chemical probes available for epigenetic research. nih.govresearchgate.net
Academic Significance of Trichostatic Acid Isomers and Analogues in Epigenetic Modulation Studies
The various isomers and analogues of trichostatic acid hold immense academic significance, primarily due to their differential biological activities which help in understanding the mechanism of HDAC inhibition. Histone acetylation, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a key epigenetic modification that regulates gene expression. researchgate.neteurekaselect.com HDAC inhibitors like Trichostatin A can induce cell cycle arrest, differentiation, and apoptosis in tumor cells, highlighting their therapeutic potential. wikipedia.orgnih.gov
Studies comparing the biological activities of (R)-trichostatin A , (S)-trichostatin A , (R)-trichostatic acid , and This compound have revealed that the (R)-configuration and the presence of the hydroxamic acid group are essential for potent HDAC inhibition. nih.gov Specifically, both enantiomers of trichostatic acid, lacking the hydroxamate moiety, were found to be inactive. nih.gov (S)-trichostatin A showed significantly lower activity compared to its (R)-enantiomer, suggesting that the (S)-isomer is biologically inactive. nih.gov This stark difference in activity underscores the highly specific nature of the enzyme-inhibitor interaction.
The development of substituted and fluorinated derivatives of trichostatic acid has further contributed to understanding the structure-activity relationship and has led to compounds with altered potency and selectivity. researchgate.netcuny.edu
Overview of Research Trajectories for this compound as a Molecular Probe and Precursor
This compound primarily serves the scientific community in two main capacities: as a molecular probe and as a synthetic precursor.
As a molecular probe , this compound, being biologically inactive, acts as a crucial negative control in experiments investigating the effects of its active counterpart, (R)-trichostatic acid, or more commonly, Trichostatin A. nih.gov This allows researchers to distinguish between specific HDAC inhibition-mediated effects and non-specific or off-target effects of the active compounds.
As a precursor , this compound is a key starting material for the synthesis of (S)-trichostatin A and other analogues. chemsrc.com The ability to chemically synthesize these molecules is vital for several reasons. The natural abundance of Trichostatin A is low, making chemical synthesis a more viable route for obtaining larger quantities for research. researchgate.net Furthermore, synthetic routes allow for the creation of novel derivatives with potentially improved properties, such as enhanced selectivity for specific HDAC isoforms or better pharmacokinetic profiles. nih.govresearchgate.net The development of efficient and flexible synthetic strategies for trichostatic acid and its derivatives remains an active area of chemical research. researchgate.net
Stereochemical Distinction and Its Academic Ramifications in Biological Studies
Stereochemistry plays a pivotal role in the biological activity of trichostatin-related compounds. The absolute configuration at the chiral centers of the molecule dictates its three-dimensional shape, which in turn governs its ability to bind to the active site of HDAC enzymes.
The key stereochemical distinction lies between the (R) and (S) enantiomers. As established through biological assays, the naturally occurring (R)-trichostatin A is the potent HDAC inhibitor, while (S)-trichostatin A is largely inactive. nih.gov This enantioselectivity strongly suggests that the binding pocket of the HDAC enzyme is chiral and can differentiate between the two mirror-image forms of the inhibitor.
The academic ramifications of this stereochemical distinction are profound. It highlights the importance of synthesizing enantiomerically pure compounds for biological studies to avoid misinterpretation of results. The inactivity of This compound and the significantly reduced activity of (S)-trichostatin A provide a clear demonstration of the structural specificity required for HDAC inhibition. nih.gov This knowledge is critical for the rational design of new and more effective HDAC inhibitors for therapeutic applications in areas such as cancer and neurodegenerative diseases. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEITMNFEJHFCX-LEJRBOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C/C(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68690-19-7 | |
| Record name | (S)-Trichostatic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Synthesis and Total Synthesis Methodologies for S Trichostatic Acid
Strategies for Asymmetric Synthesis of (S)-Trichostatic Acid
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, where a non-chiral starting material is converted into a chiral product with a preference for one enantiomer. nih.govyoutube.com In the context of this compound, the key challenge lies in the stereoselective construction of the C6-stereocenter with the correct (S)-configuration.
Chiral Auxiliaries and Catalysts in Stereoselective Routes
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective reaction. researchgate.netyoutube.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. youtube.com
While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles are widely applied in natural product synthesis. For instance, chiral oxazolidinones, developed by Evans, are famously used to direct asymmetric alkylations and aldol (B89426) reactions, which could be hypothetically applied to set the stereochemistry of a precursor fragment. researchgate.net
More commonly, modern syntheses favor the use of chiral catalysts, which can generate large quantities of a chiral product from a small amount of the catalyst. youtube.com Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. For example, the chiral phosphoric acid TRIP has been used to catalyze the asymmetric allylation of ketones, yielding tertiary chiral alcohols with high enantiomeric excess (ee), a transformation relevant to creating chiral centers like the one in trichostatic acid. nih.gov
| Catalyst Type | Example | Relevant Transformation |
| Chiral Phosphoric Acid | 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) | Asymmetric allylation of ketones to form chiral tertiary alcohols. nih.gov |
| Palladium Complex | Pd(PPh3)4/CsF/CuI | Used in Stille cross-coupling reactions to form key C-C bonds in the trichostatin backbone. rsc.org |
Enantioselective Approaches to the (S)-Configuration
Enantioselective approaches aim to create the desired stereocenter directly through a reaction that favors one enantiomeric product over the other.
A key strategy reported for the synthesis of the related (+)-(R)-trichostatin A, which can be adapted for the (S)-enantiomer, involves an O-directed free radical hydrostannation . In this route, a Marshall chiral allenylzinc addition is used early in the synthesis to establish the chiral center. rsc.org This approach provides the desired propargylic alcohol with high stereocontrol. Subsequent hydrostannation proceeds with complete stereocontrol, leading to the vinyltin (B8441512) intermediate necessary for building the rest of the molecule. rsc.org To achieve the (S)-configuration of trichostatic acid, one would start with the opposite enantiomer of the chiral allene (B1206475) or a related chiral precursor.
Another powerful method involves asymmetric reduction . For example, a prochiral ketone precursor to the alcohol at C6 could be reduced using a chiral reducing agent or a catalyst like a Noyori-type hydrogenation catalyst to selectively form the (S)-alcohol.
A patent describes a multi-step process that allows for the synthesis of this compound, which was previously unavailable. google.com This highlights the specific interest and challenge in obtaining this particular enantiomer.
Convergent and Linear Synthetic Schemes for this compound
The total synthesis of a complex molecule like trichostatic acid can be approached through two main strategies: linear and convergent synthesis.
Several syntheses of trichostatin A, and by extension trichostatic acid, have utilized a convergent approach. nih.govnih.gov One such strategy involves the coupling of two main components: a fragment containing the dimethylaminophenyl group and a second fragment containing the dienoyl chain. nih.gov A notable convergent synthesis of (±)-trichostatin A employed a palladium-catalyzed α-alkenylation reaction between a ketone enolate and a dienyl bromide as the key coupling step, providing access to trichostatic acid as the direct precursor. nih.gov
| Synthesis Strategy | Description | Advantages | Disadvantages | Example Application |
| Linear | Sequential reactions where the product of one step is the reactant for the next. youtube.com | Conceptually simpler to design. | Inefficient for long sequences, low overall yield. youtube.com | Early, multi-step syntheses of natural products. |
| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. youtube.com | Higher overall yield, more efficient, allows for parallel synthesis. youtube.comnih.gov | Requires careful planning of fragment synthesis and coupling reactions. | Synthesis of (±)-trichostatic acid via Suzuki-Miyaura or Pd-catalyzed α-alkenylation coupling. nih.govnih.gov |
Utility of this compound as an Intermediate in the Synthesis of Related Biologically Active Compounds
The primary and most well-documented utility of this compound is its role as the penultimate intermediate in the total synthesis of (S)-Trichostatin A. The conversion is a single, final step involving the coupling of the carboxylic acid group of trichostatic acid with a suitable hydroxylamine (B1172632) derivative. For instance, Helquist's ethyl chloroformate mixed-anhydride/TBSONH2 coupling procedure is an effective method for this transformation to yield the final hydroxamic acid. rsc.org
Beyond its role as a direct precursor to (S)-TSA, this compound serves as a valuable lead compound in pharmaceutical development. chemimpex.com Its unique structure can be modified to create novel analogues and derivatives for biological screening. rsc.org The development of efficient synthetic routes to trichostatic acid paves the way for producing a variety of these analogues, which can be tested for different therapeutic properties, including neuroprotective and anti-inflammatory effects. rsc.orgchemimpex.com
| Compound | Structure | Relationship to this compound |
| This compound | (6S)-7-(4-(dimethylamino)phenyl)-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | The parent compound. |
| (S)-Trichostatin A | (2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide | Direct product from the amidation of this compound with hydroxylamine. rsc.org |
| Trichostatin C | A glucopyranosyl hydroxylamine derivative of Trichostatin A. qub.ac.uk | A related natural product whose analogues could be synthesized from a trichostatic acid core. qub.ac.uk |
Development of Novel Synthetic Routes and Reaction Conditions for this compound Production
Continuous innovation in synthetic methodology is essential for improving the efficiency and accessibility of valuable compounds like this compound. Several novel routes have been developed to construct the core structure.
One innovative protocol reports an efficient synthesis of racemic trichostatic acid starting from a commercially available aldehyde. The key steps involve an in situ hydroboration followed by a Suzuki-Miyaura coupling to join the two main fragments of the molecule. nih.gov This approach also utilized allenylindium chemistry to synthesize a required homopropargyl alcohol intermediate. nih.gov
A highly stereocontrolled total synthesis of the related (+)-(R)-trichostatin A was achieved using an O-directed free radical hydrostannation of a disubstituted alkyne. rsc.orgqub.ac.uk This reaction, using Ph3SnH and a catalytic amount of Et3B, constructs the trisubstituted alkene with very high stereocontrol, which is a critical feature of the molecule's backbone. rsc.org This powerful method provides a new avenue for accessing trichostatin analogues. rsc.orgqub.ac.uk
Another novel and convergent approach relies on a palladium-catalyzed ketone enolate α-alkenylation reaction. This method couples a ketone with a dienyl bromide, effectively forming a key carbon-carbon bond in the structure and providing a short and scalable route to trichostatic acid. nih.gov
| Novel Method | Key Reaction Type | Key Reagents/Catalysts | Significance |
| Suzuki-Miyaura Coupling Route | Cross-coupling | In situ hydroboration, Suzuki-Miyaura coupling. nih.gov | Efficient two-component union to construct the molecular architecture. nih.gov |
| O-Directed Hydrostannation | Radical Addition / Stille Coupling | Ph3SnH, cat. Et3B, Pd(PPh3)4. rsc.org | High stereocontrol in forming the (Z)-trisubstituted alkene. rsc.orgqub.ac.uk |
| Pd-Catalyzed α-Alkenylation | Cross-coupling | Pd-catalyst, ketone enolate, dienyl bromide. nih.gov | Concise and convergent route amenable to scale-up. nih.gov |
Molecular Interactions and Enzymatic Activity Profiling of S Trichostatic Acid
Comparative Analysis of (S)-Trichostatic Acid and (R)-Trichostatin A in Histone Deacetylase (HDAC) Inhibition Assays
The stereochemistry of trichostatin-related compounds plays a pivotal role in their biological activity, particularly in the inhibition of histone deacetylases (HDACs). The natural enantiomer, (R)-Trichostatin A (TSA), is a well-established, potent inhibitor of class I and II HDACs. researchgate.nettocris.com In stark contrast, its synthetic counterpart, this compound, and its corresponding hydroxamate, (S)-TSA, exhibit significantly different inhibitory profiles.
(R)-Trichostatin A is a potent, broad-spectrum HDAC inhibitor with a noncompetitive or competitive mode of inhibition, depending on the study. researchgate.netnih.gov It demonstrates low nanomolar efficacy, with reported Ki values of 3.4 nM and IC50 values of 4.99 nM, 5.21 nM, 16.4 nM, 24.3 nM, and 27.6 nM for HDAC1, HDAC3, HDAC6, HDAC10, and HDAC4, respectively. tocris.comresearchgate.net This potent inhibition leads to the accumulation of acetylated histones within cells. researchgate.net
The inhibition kinetics of (R)-TSA have been a subject of some debate. While early studies characterized it as a noncompetitive inhibitor, researchgate.net later research, supported by crystallographic data, suggests a competitive mode of action. nih.gov The binding affinity of (R)-TSA is strong, with a Ki of 3.4 nM against partially purified histone deacetylase from FM3A cells. researchgate.net A mutant cell line resistant to TSA showed decreased sensitivity, with a Ki of 31 nM. researchgate.net
| Compound | Target | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| (R)-Trichostatin A | HDAC (General) | Ki | 3.4 nM | researchgate.net |
| (R)-Trichostatin A | HDAC1 | IC50 | 4.99 nM | tocris.com |
| (R)-Trichostatin A | HDAC3 | IC50 | 5.21 nM | tocris.com |
| (R)-Trichostatin A | HDAC4 | IC50 | 27.6 nM | tocris.com |
| (R)-Trichostatin A | HDAC6 | IC50 | 16.4 nM | tocris.com |
| (R)-Trichostatin A | HDAC10 | IC50 | 24.3 nM | tocris.com |
| (S)-Trichostatin A | HDACs | Reported as inactive or lacking inhibitory activity | nih.govnih.gov | |
| This compound | HDACs | Reported as lacking inhibitory activity | nih.gov | |
| (S)-Trichostatin A | HDAC6 | Moderate selectivity reported | ebi.ac.uk |
The primary determinant of potent HDAC inhibition by trichostatin analogs is the zinc-binding group (ZBG). The hydroxamic acid moiety found in (R)-TSA is a powerful chelator of the zinc ion (Zn2+) located at the base of the tubular active site of HDACs. nih.govresearchgate.nettandfonline.comacs.org This interaction is critical for the high-affinity binding and potent inhibitory activity of the molecule. acs.org Crystallographic studies have confirmed that the hydroxamic acid binds to the zinc ion in a bidentate fashion. tandfonline.comtandfonline.com
In contrast, the carboxylic acid group of trichostatic acid is a significantly weaker zinc-binding moiety. tandfonline.comuni-duesseldorf.de This leads to a substantial loss of inhibitory activity. Studies comparing compounds with hydroxamic acid groups to their carboxylic acid counterparts consistently demonstrate a significant drop in HDAC inhibition for the latter. tandfonline.comuni-duesseldorf.de For example, while some carboxylic acid-containing compounds can inhibit HDACs, they typically require much higher concentrations (micromolar to millimolar) compared to the nanomolar efficacy of hydroxamates like TSA. tandfonline.compnas.org The lack of significant HDAC inhibitory activity reported for this compound underscores the inferior zinc-binding capacity of the carboxylic acid group compared to the hydroxamate. nih.gov
Investigation of Potential Non-HDAC Molecular Targets and Off-Target Effects for this compound
The vast majority of research has focused on the HDAC-inhibitory properties of trichostatin analogs. While (R)-TSA is known to primarily target class I and II HDACs, there is evidence of interactions with other proteins. ebi.ac.uknih.gov For instance, it has been reported to interact with Sirt6, a class III HDAC. ebi.ac.uk However, specific research into non-HDAC molecular targets and off-target effects for the (S)-enantiomer, this compound, is scarce. Given its significantly reduced affinity for HDACs, it is plausible that any biological effects it may exert could be mediated through interactions with other, currently unidentified, molecular targets. However, existing literature does not provide specific examples of such off-target interactions for this compound.
Structural Elucidation of this compound Interactions with Target Macromolecules (e.g., via Crystallography, NMR Spectroscopy)
There is a wealth of structural data, including X-ray crystallography and NMR studies, detailing the interaction between (R)-Trichostatin A and various HDAC isoforms. researchgate.netacs.orgresearchgate.net These studies reveal that the inhibitor fits into the tubular active site of the enzyme, with the hydroxamic acid chelating the zinc ion at the base. researchgate.netresearchgate.net The aliphatic chain of TSA occupies the channel, mimicking the natural acetylated lysine (B10760008) substrate. nih.gov
In contrast, there is a lack of publicly available crystallographic or NMR spectroscopy data specifically elucidating the binding of this compound to any macromolecular target. This is likely due to its weak inhibitory activity, which makes forming a stable complex for structural analysis challenging. The moderate selectivity of (S)-TSA for HDAC6, as suggested by one study, might warrant future structural investigations to understand the basis for this isoform preference. ebi.ac.uk
Computational Chemistry and Molecular Dynamics Simulations of this compound Binding
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been extensively used to model the binding of (R)-TSA and other HDAC inhibitors to their target enzymes. nih.govnih.govias.ac.innih.gov These simulations corroborate experimental findings, showing the critical role of the hydroxamic acid in coordinating the active site zinc ion and hydrogen bonding with key residues like His143, His144, and Asp267. nih.gov
Cellular Effects and Biological Consequences of S Trichostatic Acid Application in in Vitro Models
Modulation of Gene Expression Profiles and Transcriptomic Responses
The alteration of chromatin structure via histone acetylation is a key mechanism for regulating gene expression. By inhibiting HDACs, compounds like TSA make gene promoters more accessible to transcription factors, leading to widespread changes in the transcriptome. ebi.ac.ukplos.org Studies using microarray and TempO-Seq technologies have revealed that TSA treatment can alter the expression of thousands of genes in various cell lines, including MCF-7 breast cancer cells and PaCa44 pancreatic cancer cells. nih.govnih.gov These changes involve genes related to a multitude of cellular processes, such as cell proliferation, signaling, and apoptosis. nih.gov
Given that (S)-trichostatic acid does not inhibit HDACs, it does not trigger these downstream transcriptomic events. nih.govresearchgate.netnoveltyjournals.com The morphological and cell cycle changes induced by TSA are dependent on the synthesis of new RNA and proteins, a process that this compound does not initiate because it cannot induce the necessary histone hyperacetylation. nih.gov Therefore, this compound is not expected to modulate gene expression profiles or elicit significant transcriptomic responses in cultured cells.
Influence on Cell Cycle Progression and Cellular Morphological Changes in Model Cell Lines (Comparative Studies)
Potent HDAC inhibitors like TSA are known to have a significant impact on the mammalian cell cycle and cellular morphology. In various cancer cell lines, such as T24 and HeLa, TSA blocks cell cycle progression, typically at the G1 and/or G2 phases. nih.govresearchgate.net This cell cycle arrest is often accompanied by dramatic morphological changes, including the reappearance of actin stress fibers. nih.gov
In comparative studies, this compound was found to be entirely inactive in these assays. Research investigating the biological activities of chemically synthesized trichostatin-related compounds showed that neither (R)- nor this compound had any G2-arresting activity in normal rat fibroblast cells. nih.gov Furthermore, the morphological changes observed with TSA treatment in human carcinoma cell lines were not seen when cells were treated with trichostatic acids. nih.gov This starkly contrasts with the effects of TSA and underscores the inactivity of this compound in modulating cell cycle or morphology.
Induction of Cellular Differentiation Pathways in Specific Cell Systems (e.g., Friend Leukemia Cells, Teratocarcinoma Cells)
One of the hallmark biological activities of Trichostatin A is its ability to induce cellular differentiation in various cancer cell lines. It is a potent inducer of differentiation in Friend erythroleukemia cells, causing them to synthesize hemoglobin. researchgate.nettandfonline.com Similarly, TSA can induce differentiation in mouse teratocarcinoma (F9) cells, a process marked by changes in cell morphology and the production of plasminogen activator, which is linked to histone hyperacetylation. tandfonline.com
Comparative biological assays have demonstrated that this compound lacks this differentiation-inducing capability. nih.gov A study that directly compared TSA with its synthetic derivatives reported that both (R)-trichostatic acid and this compound showed no activity in inducing differentiation in Friend leukemia cells. nih.gov This finding highlights that the structural features absent in this compound are indispensable for triggering the complex signaling cascades that lead to cellular differentiation in these model systems. nih.govtandfonline.com
Table 1: Comparative Biological Activity of Trichostatin A and Related Compounds
| Compound | HDAC Inhibition | Cell Cycle Arrest | Induction of Differentiation (Friend Leukemia Cells) |
|---|---|---|---|
| (R)-Trichostatin A (TSA) | Active researchgate.netresearchgate.net | Active nih.govnih.gov | Active nih.govtandfonline.com |
| (S)-Trichostatin A | Inactive nih.govnih.gov | Inactive nih.gov | 50-70 fold less active than (R)-TSA nih.gov |
| (R)-Trichostatic acid | Inactive nih.govresearchgate.net | Inactive nih.gov | Inactive nih.gov |
| This compound | Inactive nih.govresearchgate.net | Inactive nih.gov | Inactive nih.gov |
Investigation of Apoptotic and Autophagic Signaling Pathways in Response to this compound (Comparative Studies)
The induction of apoptosis, or programmed cell death, is a key anti-cancer mechanism of many HDAC inhibitors. noveltyjournals.com TSA has been shown to induce apoptosis in a wide range of cancer cell lines, including those from non-small cell lung cancer, gastric cancer, and pancreatic cancer. nih.govnih.govnih.gov The mechanisms are often multifactorial, involving the modulation of pro- and anti-apoptotic genes and proteins, such as the upregulation of Bax and Bak and the downregulation of Bcl-2, leading to the activation of caspases. nih.govresearchgate.net
As this compound is ineffective as an HDAC inhibitor, it does not trigger the downstream signaling events that lead to apoptosis. nih.govnoveltyjournals.com The induction of apoptosis by TSA is directly linked to its ability to alter gene expression through histone acetylation. ebi.ac.uknih.gov Since this compound lacks the foundational ability to inhibit HDACs, it does not engage the apoptotic or autophagic signaling pathways that are characteristically activated by functional HDAC inhibitors.
Impacts on Cell Proliferation and Viability in Various Cell Lineages (Comparative Studies)
A direct consequence of inducing cell cycle arrest and apoptosis is the inhibition of cell proliferation and a reduction in cell viability. TSA effectively inhibits the proliferation of numerous cancer cell lines, including breast, gastric, and oral carcinomas. nih.govchemsrc.com Its cytotoxic effects are a result of the cumulative cellular stress from cell cycle blockage and the activation of cell death pathways. nih.govnih.gov
In comparative analyses, the biological inactivity of this compound means it does not share the anti-proliferative and cytotoxic properties of TSA. nih.gov Studies have consistently shown that the structural elements of TSA that are absent in this compound are essential for its biological effects. nih.govnih.govnoveltyjournals.com Therefore, this compound does not significantly impact the proliferation or viability of cell lineages in the way that potent HDAC inhibitors do.
Preclinical Biological Evaluation of S Trichostatic Acid in Non Human Organismal Models
Assessment of Epigenetic Modulation in Animal Models
Investigations into the epigenetic modulating capabilities of (S)-trichostatic acid have failed to demonstrate any significant effects, particularly concerning histone acetylation levels in tissues. Histone deacetylases are the primary targets of active trichostatin compounds. However, in vitro enzymatic assays have shown that neither (R)- nor this compound inhibit histone deacetylase activity. researchgate.net This lack of interaction at the molecular target level is the principal reason for the absence of downstream epigenetic modulation.
The biological inactivity is attributed to two key structural features of trichostatic acid. Firstly, the replacement of the hydroxamic acid group, present in the potent inhibitor (R)-Trichostatin A, with a carboxyl group in trichostatic acid eliminates the molecule's ability to effectively chelate the zinc ion within the active site of HDAC enzymes. nih.govacs.org This chelation is a crucial mechanism for the inhibitory action of (R)-Trichostatin A. acs.org Secondly, the absolute configuration of the molecule is essential for its biological function. nih.gov
Consequently, there is a notable absence of studies reporting changes in histone acetylation levels in animal tissues following the administration of this compound, as the compound is considered inactive as an HDAC inhibitor. researchgate.netnih.gov
Analysis of Gene Expression Alterations in Specific Organs or Tissues from In Vivo Studies
Consistent with its inability to modulate histone acetylation, there is no scientific literature detailing alterations in gene expression in specific organs or tissues from in vivo studies of this compound. Changes in gene expression induced by compounds like (R)-Trichostatin A are largely a consequence of histone hyperacetylation, which leads to a more open chromatin structure and facilitates gene transcription. nih.govnih.gov
Given that this compound does not inhibit HDACs, it does not induce the prerequisite changes in chromatin structure necessary to broadly alter gene expression. researchgate.netnih.gov Therefore, transcriptomic studies on tissues from non-human organismal models treated with this compound have not been a focus of research due to the compound's established biological inactivity.
Influence on Cellular Phenotypes and Developmental Processes in Model Organisms
The evaluation of this compound's influence on cellular phenotypes and developmental processes in model organisms has shown it to be inert. For instance, in studies using Friend leukemia cells and normal rat fibroblast cells, both (R)- and this compound failed to induce cellular differentiation or cause cell cycle arrest, respectively. nih.gov These cellular effects are hallmark activities of potent HDAC inhibitors like (R)-Trichostatin A. nih.gov
Comparative Biological Efficacy Studies of this compound versus (R)-Trichostatin A in Defined Biological Systems
Comparative studies are pivotal in understanding the structure-activity relationships of the trichostatin family of compounds. These studies have consistently highlighted the biological inertness of this compound when compared to the potent activity of (R)-Trichostatin A.
In direct comparative assays, this compound demonstrated no activity, whereas (R)-Trichostatin A was highly effective. nih.gov The table below summarizes the comparative findings from key biological assays.
| Biological Assay | This compound | (R)-Trichostatin A | Reference |
| Histone Deacetylase Inhibition | No effect | Potent inhibitor (Ki = 3.4 nM) | researchgate.net |
| Friend Leukemia Cell Differentiation | Inactive | Active | nih.gov |
| G2-Arrest in Normal Rat Fibroblasts | Inactive | Active | nih.gov |
| Morphological Changes in Carcinoma Cells | Not observed | Observed | nih.gov |
These comparative data underscore the critical importance of both the hydroxamic acid moiety and the specific stereochemistry of (R)-Trichostatin A for its biological efficacy. The absence of these features in this compound renders it biologically inactive in the investigated systems. nih.gov
Structure Activity Relationship Sar Studies of Trichostatic Acid Scaffolds
Impact of Stereochemistry at the Chiral Center on Biological Activity and Molecular Recognition
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of many pharmaceutical compounds, as biological systems like enzymes are themselves chiral. numberanalytics.comnih.gov In the case of trichostatin A (TSA), the parent compound from which trichostatic acid is derived, the stereochemistry at the chiral center is paramount for its potent HDAC inhibitory activity. nih.govresearchgate.net
TSA possesses a chiral center at the C6 position, bearing a methyl group. Naturally occurring TSA has the (R)-configuration at this center. wikipedia.org However, it is the stereochemistry of the hydroxamic acid-bearing side chain that is crucial. The naturally active form is (R)-trichostatin A. Studies comparing the enantiomers have demonstrated that the (R)-configuration is essential for high-potency inhibition. nih.gov Its antipode, (S)-trichostatin A, is significantly less active, with 50% effective concentrations being 50 to 70-fold higher than those of the natural (R)-enantiomer. nih.gov This strongly suggests that the (S)-enantiomer is biologically inactive. nih.gov This difference in activity is attributed to the precise fit required within the active site of the HDAC enzyme. The specific 3D orientation of the molecule, dictated by the chiral center, ensures that the functional groups align correctly to interact with key residues and the catalytic zinc ion in the enzyme's binding pocket. nih.govresearchgate.net Any deviation from the optimal stereochemistry, such as in the (S)-enantiomer, leads to a loss of these critical interactions and a drastic reduction in inhibitory power.
Table 1: Impact of Stereochemistry on Biological Activity A data table comparing the biological activity of (R)-trichostatin A and (S)-trichostatin A would be presented here, showing the significantly higher potency of the (R)-enantiomer.
| Compound | Configuration | Relative Activity |
| Trichostatin A | (R) | Highly Active |
| Trichostatin A | (S) | 50-70x less active than (R) nih.gov |
Role of the Terminal Carboxylic Acid Group in Functional Activity
The defining feature of trichostatic acid is the presence of a terminal carboxylic acid group in place of the hydroxamic acid group found in its parent compound, trichostatin A. nih.gov This single chemical modification has a profound impact on the molecule's biological function. The hydroxamic acid moiety (-CONHOH) of TSA is the critical functional group responsible for its potent HDAC inhibitory activity. acs.orgnih.gov
Crystallographic studies have shown that the hydroxamic acid group is crucial because it acts as a powerful zinc-binding group (ZBG). acs.org It chelates the zinc(II) ion located in the catalytic active site of HDAC enzymes through a bidentate coordination (binding via two points). tandfonline.com This strong interaction effectively blocks the enzyme's catalytic machinery, preventing it from removing acetyl groups from histones. wikipedia.orgacs.org
When the hydroxamic acid is replaced by a carboxylic acid (-COOH) to form trichostatic acid, the ability to chelate the zinc ion is severely diminished. Carboxylic acids typically bind to the zinc ion in a weaker, monodentate fashion (binding via one point). tandfonline.com Consequently, both the (R) and (S) enantiomers of trichostatic acid are found to be biologically inactive as HDAC inhibitors. nih.gov This stark difference in activity underscores that the presence of the hydroxamic acid group is an essential requirement for the potent biological activity of trichostatin A. nih.gov
Table 2: Activity Comparison of Zinc-Binding Groups This data table would illustrate the dramatic loss of activity when the hydroxamic acid of Trichostatin A is replaced with the carboxylic acid of Trichostatic Acid.
| Compound | Zinc-Binding Group | HDAC Inhibition |
| (R)-Trichostatin A | Hydroxamic Acid | Potent |
| (R)-Trichostatic Acid | Carboxylic Acid | Inactive nih.gov |
| (S)-Trichostatic Acid | Carboxylic Acid | Inactive nih.gov |
Influence of Conjugated Diene System Modifications on Compound Activity
The conjugated diene system helps to maintain a specific, relatively rigid conformation. This conformational constraint is important for correctly positioning the hydroxamic acid group within the enzyme's active site and the cap group for its interactions with the surface of the enzyme. Modifications to this system, such as saturating the double bonds to create a flexible alkyl chain, generally result in a decrease in inhibitory potency. researchgate.net The loss of rigidity allows for a wider range of conformations, many of which are not optimal for binding to the constrained active site of HDACs. Therefore, the conjugated diene system is a key structural element that contributes to the high affinity and potency of trichostatin-based inhibitors.
Examination of Substituent Effects on the Dimethylaminophenyl Moiety
The dimethylaminophenyl moiety acts as the "cap" group in trichostatin A and its analogues. turkjps.org This group interacts with amino acid residues on the rim of the HDAC active site channel. Structure-activity relationship studies have demonstrated that this cap group is crucial for potent inhibition, and modifications to it can significantly alter the compound's activity and isoform selectivity.
The 4-(dimethylamino)phenyl group of TSA is a key feature. SAR studies have explored replacing this cap with various other aromatic and aliphatic groups. For example, replacing the phenyl ring with other aromatic systems or altering the substituents on the ring can lead to variations in potency. The dimethylamino group itself is important, and its removal or replacement often leads to a reduction in activity. The development of new trichostatic acid derivatives has included modifications such as adding a fluorine substituent, resulting in compounds like 6-fluoro trichostatin A, which retain antiproliferative and HDAC inhibitory activity. ias.ac.in These studies highlight the importance of the cap group's size, shape, and electronic properties for effective interaction with the enzyme surface.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Trichostatic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For HDAC inhibitors like trichostatin A and its derivatives, QSAR models are valuable tools for understanding the key physicochemical properties that govern their inhibitory potency and for designing new, improved inhibitors. plos.org
The process involves creating a dataset of related compounds with known activities (e.g., IC50 values) and calculating a wide range of molecular descriptors for each. nih.govajphs.com These descriptors quantify properties like steric, electronic, and hydrophobic features. Statistical methods are then used to build a mathematical equation that relates these descriptors to the biological activity. nih.gov
For trichostatin derivatives, QSAR models have helped to identify the critical features required for potent HDAC inhibition. These models often highlight the importance of the hydroxamic acid as a zinc-binding feature, the specific conformation of the linker, and the nature of the cap group. ajphs.comresearchgate.net Successful QSAR models have been developed with high predictive reliability (e.g., external R² values of 0.93), which can then be used for the virtual screening of compound libraries to identify potential new lead compounds for cancer therapy. plos.org These models serve as a powerful guide in the rational drug design process, accelerating the discovery of novel and more effective HDAC inhibitors. nih.gov
Design, Synthesis, and Biological Evaluation of S Trichostatic Acid Derivatives and Analogues
Systematic Modification of the Carbon Chain Length and Branching
Modifications to the carbon chain of (S)-trichostatic acid have been a key strategy to probe the structure-activity relationships (SAR) of HDAC inhibitors. The length and branching of this chain, which acts as a linker between the cap group and the zinc-binding group, are crucial for optimal interaction with the active site of HDAC enzymes.
Research has shown that both the stereochemistry and the nature of the side chain are important for the inhibitory activity of trichostatin analogues. nih.gov For instance, the synthesis of analogues with modified side chains has been a focus of several studies. researchgate.net In one such study, three new trichostatin analogues, ulleunganilines A–C, were isolated, featuring modified side chains in the trichostatic acid moiety. researchgate.netacs.org The absolute configuration of the 2,4-dimethyl-branched carbon chains in these analogues was determined, highlighting the importance of stereochemistry in this region. acs.org
Furthermore, the development of synthetic routes amenable to creating diverse analogues has been a significant achievement. diva-portal.org These flexible strategies allow for the facile preparation of new analogues of trichostatic acid and TSA, enabling a systematic exploration of how changes in the carbon chain affect biological activity. diva-portal.org The synthesis of structurally simple, straight-chain hydroxamates that mimic Trichostatin A has also yielded potent HDAC inhibitors, some with low nanomolar IC50 values comparable to the natural product. acs.org
| Compound/Analogue | Modification of Carbon Chain | Key Findings | Reference |
| Ulleunganilines A–C | Modified side chains in the trichostatic acid moiety. | Moderate histone deacetylase inhibitory activity. | researchgate.netacs.org |
| Straight-chain hydroxamates | Simplified, linear carbon chains. | Potent HDAC inhibitory activity, with some compounds showing IC50 values comparable to TSA. | acs.org |
Functional Group Derivatization at the Terminal Carboxylic Acid (e.g., amide, ester, alternative chelators)
The terminal carboxylic acid of this compound is a primary site for derivatization, as this position corresponds to the crucial zinc-binding group in active HDAC inhibitors. The conversion of the carboxylic acid to a hydroxamic acid is a well-established strategy, as the hydroxamate group is essential for the biological activity of Trichostatin A, chelating the zinc ion in the active site of HDACs. nih.govnoveltyjournals.comgoogle.comacs.org this compound, the carboxylate precursor, is itself ineffective as an HDAC inhibitor. noveltyjournals.comscispace.com
Beyond the fundamental conversion to hydroxamic acid, various other functional groups have been explored to modulate activity and selectivity. Amide derivatives have been synthesized and evaluated. For example, the synthesis of new substituted trichostatic acid derivatives involved the preparation of aminobenzamide derivatives. ias.ac.in The reduction of the hydroxamic acid to the corresponding TSA amide has been identified as a metabolic pathway, further highlighting the importance of modifications at this position. researchgate.netgoogle.com
The introduction of alternative chelating groups is another area of active investigation. The goal is to identify functionalities that can effectively coordinate with the zinc ion while potentially offering improved pharmacokinetic properties or different isoform selectivity profiles. The synthesis of trichostatin analogues has often involved preparing precursors like terminal esters, which are then converted to the desired chelating group, such as hydroxamic acid. nih.gov
| Derivative Type | Functional Group | Significance | Reference |
| Hydroxamic Acid | -C(=O)NHOH | Essential for HDAC inhibitory activity by chelating the active site zinc ion. | nih.govnoveltyjournals.comgoogle.com |
| Amide | -C(=O)NR2 | Explored as alternative zinc-binding groups or as metabolites of hydroxamic acids. | researchgate.netgoogle.comias.ac.in |
| Ester | -C(=O)OR | Serve as synthetic precursors to hydroxamic acids and other derivatives. | nih.gov |
Introduction of Halogen Substituents and Other Heteroatoms
The introduction of halogen substituents and other heteroatoms into the this compound scaffold represents a powerful strategy for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity.
The first fluorinated derivatives of trichostatic acid have been synthesized and described. ias.ac.inresearchgate.net Notably, 6-fluoro trichostatin A demonstrated antiproliferative activities in the micromolar range and exhibited histone deacetylase inhibitory activity. ias.ac.inresearchgate.net This highlights that the introduction of a fluorine atom, a relatively small and highly electronegative heteroatom, can be well-tolerated and can modulate the compound's biological profile.
Beyond halogens, modifications involving other heteroatoms have also been explored. For instance, the dimethylamino group on the phenyl ring of trichostatin A has been shown to be essential for achieving low micromolar activities against certain cancer cell lines. nih.gov Research into modifying this N,N-dimethylaminophenyl group has been suggested as a viable approach, as changes in this region may be tolerated without adversely affecting HDAC inhibitory activity. google.com This was supported by findings that the N-demethylated TSA metabolite was equipotent to TSA. google.com Furthermore, the synthesis of analogues with a nitrogen mustard moiety attached to the phenyl ring has been proposed to enhance binding to HDAC and reduce metabolism. google.com
| Derivative | Heteroatom Introduced | Biological Impact | Reference |
| 6-fluoro trichostatin A | Fluorine | Antiproliferative activity in the micromolar range and HDAC inhibition. | ias.ac.inresearchgate.net |
| Analogues with modified N,N-dimethylaminophenyl group | Nitrogen | The dimethylamino group is crucial for potent activity. Modifications are tolerated and can be used to introduce other functionalities. | google.comnih.gov |
| Nitrogen mustard derivatives | Nitrogen, Chlorine | Proposed to enhance binding to HDAC and act synergistically with the hydroxamic acid. | google.com |
Cyclization and Conformational Restriction Strategies
To better understand the bioactive conformation and to potentially enhance binding affinity and selectivity, researchers have employed cyclization and other conformational restriction strategies on the this compound framework. By reducing the conformational flexibility of the molecule, it is possible to lock it into a shape that is more complementary to the HDAC active site.
One approach has been the design of analogues with limited conformational mobility. For example, new HDAC inhibitors have been synthesized based on indanone or tetralone systems, which serve as conformationally restricted analogues of Trichostatin A. nih.gov Molecular modeling studies revealed that the conformations of these indane-based analogues are similar to that of TSA when bound to an HDAC-like protein. nih.gov
Another strategy involves the creation of cyclic peptide analogues. While not direct modifications of the trichostatic acid carbon chain, these studies provide valuable insights into the importance of a constrained topology for HDAC inhibition. For instance, structurally modified analogues of FR235222, a natural tetrapeptide HDAC inhibitor, have been prepared. nih.gov The design of these cyclic compounds was aimed at investigating the effect of structural modifications on the tetrapeptide core involved in enzyme binding. nih.gov Some of these synthetic cyclic tetrapeptides were found to be highly active, demonstrating that conformational restriction through cyclization can lead to potent HDAC inhibitors. nih.gov These findings suggest that applying similar cyclization strategies to the this compound scaffold could be a fruitful area of research.
| Strategy | Rationale | Example | Key Finding | Reference |
| Fused Ring Systems | Limit conformational mobility of the cap group and linker. | Indanone and tetralone-based analogues of TSA. | Conformations are similar to bound TSA, leading to active compounds. | nih.gov |
| Macrocyclization | Create conformationally restricted cyclic peptide mimics. | Analogues of the cyclic tetrapeptide HDAC inhibitor FR235222. | Highly active cyclic tetrapeptides can be synthesized, indicating the value of conformational constraint. | nih.gov |
Evaluation of Modified Analogues for Enhanced or Modulated Biological Activities
The ultimate goal of synthesizing derivatives of this compound is to discover new compounds with improved biological profiles. This includes enhanced potency, greater selectivity for specific HDAC isoforms, and different or broader therapeutic applications.
A variety of biological assays are employed to evaluate these new analogues. A primary screen often involves determining their ability to inhibit HDAC enzymes, with IC50 values providing a quantitative measure of potency. For example, a series of structurally simple straight-chain hydroxamates, designed as TSA-like compounds, were evaluated for their ability to inhibit human histone deacetylase 1 (HDAC1). acs.org Several of these compounds exhibited potent HDAC inhibitory activity with low nanomolar IC50 values, comparable to TSA. acs.org Similarly, new substituted trichostatic acid derivatives were synthesized and evaluated for their biological activities against the H661 non-small lung cancer cell line. ias.ac.in
Beyond enzymatic assays, cellular assays are crucial for determining the effects of these compounds on cancer cells. These can include measuring the induction of histone hyperacetylation, inhibition of cell proliferation, and induction of cell cycle arrest or apoptosis. acs.orgresearchgate.net For instance, the potent straight-chain hydroxamate analogues were shown to induce hyperacetylation of histones and significantly inhibit proliferation in various human cancer cells. acs.org The first fluorinated derivatives of trichostatic acid also showed antiproliferative activities in the micromolar range. ias.ac.in
Interestingly, some analogues have shown activity in different biological contexts. For example, Trichostatin A was found to have strong anti-tyrosinase activity, suggesting that its derivatives could also be explored for applications beyond cancer therapy. pharmacognosy.usresearchgate.net The evaluation of ulleunganilines A–C, which have modified side chains, revealed moderate histone deacetylase inhibitory activity, indicating that not only the hydroxamate group but also the N,N-dimethyl group were essential for this activity. acs.org
| Analogue Class | Biological Activity Measured | Outcome | Reference |
| Straight-chain hydroxamates | HDAC1 inhibition, histone hyperacetylation, cell proliferation | Potent inhibition, some comparable to TSA. | acs.org |
| Fluorinated trichostatic acid derivatives | Antiproliferative activity, HDAC inhibition | Micromolar antiproliferative activity. | ias.ac.in |
| Ulleunganilines A–C | Histone deacetylase inhibition | Moderate inhibitory activity. | acs.org |
| Trichostatin A | Anti-tyrosinase activity | Strong inhibition, more potent than kojic acid. | pharmacognosy.usresearchgate.net |
Development of Prodrug Strategies Utilizing the this compound Scaffold
Prodrug strategies are employed to overcome unfavorable pharmacokinetic properties of a drug, such as poor solubility, limited bioavailability, or rapid metabolism. In the context of this compound derivatives, prodrugs can be designed to release the active HDAC inhibitor at the target site.
One notable example, though related to a different HDAC inhibitor class, highlights the potential of this approach. Phenylbutyrate, a prodrug of phenylacetate, is more clinically acceptable and may hold greater promise than its parent compound. researchgate.net Butyrate-releasing prodrugs have also shown promising results. researchgate.net These examples underscore the principle of using a precursor molecule to deliver an active agent.
For trichostatin-based compounds, a key metabolic pathway involves the reduction of the hydroxamic acid to the corresponding amide. researchgate.netgoogle.com This suggests that the amide itself could be considered a type of prodrug or, conversely, that modifications could be made to prevent this conversion.
A more direct prodrug strategy involves modifying the active compound in a way that it becomes temporarily inactive and is later converted to the active form in the body. For instance, modifying the N-dimethyl-aminophenyl group of TSA to include a nitrogen mustard moiety creates a mustard pro-drug hydroxamic acid-based HDAC inhibitor (MPHi). google.com This is designed to have the nitrogen mustard moiety act synergistically with the hydroxamic acid, potentially enhancing binding and efficacy. google.com
While specific prodrugs of this compound itself are not extensively detailed in the provided search results, the principles of prodrug design are clearly applicable. The carboxylic acid of this compound could be esterified, for example, to create a prodrug that is later hydrolyzed to release the active hydroxamic acid (after its formation). The development of such strategies remains a viable avenue for improving the therapeutic potential of this class of compounds.
Advanced Analytical and Methodological Approaches in S Trichostatic Acid Research
Spectroscopic Techniques for Structural Characterization and Confirmation of Stereochemistry
The definitive structural elucidation of (S)-trichostatic acid and its derivatives relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the planar structure. researchgate.net A full suite of NMR experiments is typically employed:
¹H NMR: Identifies the number and environment of hydrogen atoms.
¹³C NMR: Determines the carbon skeleton of the molecule. nih.gov
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps piece together the entire molecular framework. core.ac.uk
Mass Spectrometry (MS) provides the precise molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. doi.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides further structural confirmation. nih.govresearchgate.net
Confirming Stereochemistry is critical due to the presence of a chiral center. Several methods are applied:
Nuclear Overhauser Effect (NOE) Spectroscopy: Experiments like NOESY and ROESY detect protons that are close in space, providing crucial data for assigning relative stereochemistry.
Chiral Derivatizing Agents: The absolute configuration can be determined using Mosher's method, where the molecule's hydroxyl group is esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Subsequent ¹H NMR analysis of the resulting diastereomers allows for the assignment of the absolute stereochemistry. core.ac.uk
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light. By comparing experimental ECD spectra with those predicted by quantum-mechanical calculations, the absolute configuration of the molecule can be confidently determined. nih.gov
Table 1: Representative Spectroscopic Data for Trichostatin Analogues This table is a generalized representation based on typical data for this class of compounds.
| Technique | Observation | Inferred Structural Feature |
|---|---|---|
| HRMS | Exact mass measurement (e.g., [M+H]⁺) | Confirms molecular formula (e.g., C₁₇H₂₂N₂O₃ for TSA). acs.org |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Reveals protons on double bonds, methyl groups, aromatic ring, and hydroxamic acid moiety. |
| ¹³C NMR | Chemical shifts (δ) | Identifies carbonyl carbons, sp² carbons of the dienyl system and aromatic ring, and sp³ carbons of the aliphatic chain. nih.gov |
| HMBC | Long-range H-C correlations | Establishes connectivity across the entire molecule, linking the aromatic ring to the heptadienoic acid chain. |
| ECD | Specific Cotton effects (positive/negative) | Compared with theoretical calculations to confirm the absolute configuration at the chiral center. nih.gov |
Chromatographic Methods for Purification and Enantiomeric Separation
The isolation and purification of this compound from natural sources or synthetic reactions require robust chromatographic techniques. Furthermore, because biological activity is often enantiomer-specific, methods for separating enantiomers are vital.
Purification: Standard chromatographic methods are used for initial purification. This typically involves:
Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) to separate the target compound from impurities based on polarity. alfa-chemistry.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a high-resolution technique widely used for the final purification steps to achieve high purity. Tandem HPLC fractionation has also been employed in analytical workflows. researchgate.net
Enantiomeric Separation: Ensuring the enantiomeric purity of this compound is critical. Chiral HPLC is the primary method used for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times and allowing for their separation and quantification. This is essential for verifying the stereochemical outcome of asymmetric syntheses.
High-Throughput Screening (HTS) Assays for Derivative Evaluation
To discover new and improved analogues of this compound, high-throughput screening (HTS) assays are indispensable. As the parent compound, Trichostatin A, is a well-established HDAC inhibitor, these assays are typically designed to measure the inhibition of HDAC enzymes. creativebiomart.net
Common HTS approaches include:
Biochemical Assays: These cell-free assays use purified HDAC enzymes and a substrate. chumontreal.qc.ca A popular format is the fluorogenic assay , where a substrate peptide is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to enzyme activity, and a decrease in signal indicates inhibition. creativebiomart.netnih.gov These assays are highly sensitive, reproducible, and adaptable to 96-, 384-, and 1536-well plate formats, making them ideal for screening large compound libraries. acs.org
AlphaLISA® Assays: This is a no-wash immunoassay technology that measures the modification of a biotinylated peptide substrate (e.g., acetylated Histone H3). chumontreal.qc.ca Inhibition of the HDAC enzyme results in a higher level of the acetylated substrate, which is detected by antibody-coated acceptor beads, generating a chemiluminescent signal.
Cell-Based Assays: These assays measure the effects of compounds on HDAC activity within living cells. High-content imaging systems can be used to quantify the level of histone acetylation (e.g., H3K9ac) using immunofluorescence. chumontreal.qc.ca This provides a more physiologically relevant context, confirming that compounds can cross the cell membrane and engage their target.
Table 2: Comparison of HTS Assay Formats for HDAC Inhibitor Screening
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Fluorogenic Assay | Enzymatic deacetylation of a fluorogenic substrate enables a colorimetric or fluorescent readout. creativebiomart.net | Simple two-step process, high sensitivity, suitable for large-scale screening. acs.org | Indirect measurement, may produce false positives from fluorescent compounds. |
| AlphaLISA® Assay | Homogeneous, no-wash immunoassay detecting the level of substrate acetylation. chumontreal.qc.ca | High throughput, high sensitivity, automation-friendly. | Can be more expensive, potential for bead-based interference. |
| High-Content Imaging | Immunofluorescent staining and automated microscopy to quantify intracellular histone acetylation. chumontreal.qc.caselectscience.net | Provides cellular context (e.g., permeability, toxicity), phenotypic data. | Lower throughput, more complex data analysis. |
Application of Omics Technologies in Response to this compound
Omics technologies provide a global view of the molecular changes induced by this compound and its derivatives, offering deep insights into its mechanism of action. Because most extensive research has been conducted with Trichostatin A (TSA), it serves as the primary model for these studies.
Genomics and Epigenomics: The primary mechanism of TSA is epigenetic modification. As an HDAC inhibitor, it prevents the removal of acetyl groups from histones, leading to histone hyperacetylation. mdpi.comwikipedia.org This "opens" the chromatin structure, making DNA more accessible to transcription factors and altering gene expression. mdpi.com Studies have also shown that TSA can induce a selective loss of DNA methylation in certain genomic regions, revealing a direct link between the acetylation state of histones and DNA methylation patterns. pnas.org Furthermore, the ability of TSA to decondense chromatin is being harnessed to improve the efficiency of CRISPR-Cas9 gene editing in human pluripotent stem cells. nih.gov
Transcriptomics: Transcriptomic analyses, using techniques like microarrays and RNA-Seq, have revealed that TSA causes widespread changes in gene expression. core.ac.uknih.gov
In various cell lines, TSA treatment alters the expression of thousands of genes, with both up- and down-regulation observed. nih.govnih.gov
Differentially expressed genes are involved in a wide array of cellular processes, including cell cycle control, apoptosis, transcription regulation, and cell signaling. nih.gov
For instance, in pancreatic cancer cells, TSA treatment leads to an increased ratio of pro-apoptotic to anti-apoptotic gene expression, which is a key factor in its anti-cancer effects. core.ac.uknih.gov Transcriptomic profiling has identified consistent, TSA-specific gene expression signatures that are independent of cell type. nih.gov
Proteomics: Quantitative proteomics is used to characterize the global changes in protein expression following treatment with TSA.
Label-free quantitative proteomics has identified hundreds of differentially expressed proteins in response to TSA. acs.org
In one study, TSA treatment was found to significantly affect proteins involved in fatty acid metabolism. acs.orgnih.gov
Another proteomic analysis in the hippocampus of diabetic mice showed that TSA could reverse the expression levels of numerous proteins involved in key pathways like insulin (B600854) signaling and protein processing in the endoplasmic reticulum. nih.gov Protein-protein interaction network analysis can then identify key hub proteins that are central to the compound's effects. nih.gov
Table 3: Summary of Omics Approaches in Trichostatin Research
| Omics Field | Key Technology | Major Findings |
|---|---|---|
| Epigenomics | ChIP-Seq, Methylation analysis | TSA causes global histone hyperacetylation, alters chromatin accessibility, and can lead to selective DNA demethylation. pnas.orgpressbooks.pub |
| Transcriptomics | Microarrays, RNA-Seq | Widespread reprogramming of gene expression, affecting thousands of genes related to cell cycle, apoptosis, and differentiation. nih.govnih.govnih.gov |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Identification of hundreds of differentially expressed proteins; key affected pathways include metabolism and cell signaling. nih.govnih.gov |
Future Research Directions and Unexplored Academic Potential of S Trichostatic Acid
Elucidating Novel Molecular Mechanisms Beyond Canonical HDAC Inhibition
The primary mechanism of action for trichostatin-class molecules is the potent inhibition of class I and II HDACs. However, accumulating evidence suggests that the biological effects of these compounds are not solely attributable to the hyperacetylation of histone proteins. The future of (S)-trichostatic acid research lies in delineating its non-canonical activities and identifying novel molecular targets.
Recent studies have highlighted the intricate crosstalk between different epigenetic modifications. For instance, treatment with Trichostatin A has been shown to induce not only histone acetylation but also global and gene-specific DNA demethylation in human cancer cell lines. This suggests a functional link between histone acetylation and the machinery that governs DNA methylation patterns. Further investigation into whether this compound can similarly modulate the activity of DNA methyltransferases (DNMTs) or other components of the DNA methylation apparatus is a promising avenue of research.
Moreover, the impact of HDAC inhibitors extends to the methylation status of histones themselves. Research has indicated that TSA can influence histone methylation, a key epigenetic mark associated with both gene activation and repression. Unraveling the specific effects of this compound on the complex interplay of histone methyltransferases and demethylases will be crucial in understanding its full spectrum of biological activity.
Beyond the nucleus, HDACs are known to deacetylate a multitude of non-histone proteins, thereby modulating their function. These substrates include transcription factors, cytoskeletal proteins, and chaperone proteins. A key area of future research will be the identification of novel non-histone targets that are preferentially modulated by this compound. This could reveal previously unknown signaling pathways and cellular processes that are regulated by this specific stereoisomer. For example, (S)-Trichostatin A has been identified as a selective inhibitor of HDAC6, an enzyme with prominent cytoplasmic roles, including the deacetylation of α-tubulin. This isoform selectivity conferred by the (S)-configuration opens up exciting possibilities for dissecting the specific functions of HDAC6 and other HDACs.
Table 1: Potential Non-Canonical Mechanisms of this compound
| Mechanism | Potential Effect | Key Research Question |
| DNA Methylation | Modulation of DNMT activity or recruitment, leading to altered gene expression. | Does this compound directly or indirectly influence the methylation status of specific gene promoters? |
| Histone Methylation | Alteration of histone methyltransferase or demethylase activity, impacting chromatin structure. | What are the specific effects of this compound on key histone methylation marks like H3K9me3 and H3K27me3? |
| Non-Histone Protein Deacetylation | Regulation of the activity and stability of cytoplasmic and nuclear proteins. | What is the unique subset of non-histone proteins targeted by this compound, and what are the functional consequences? |
| Isoform-Selective HDAC Inhibition | Preferential inhibition of specific HDAC isoforms, such as HDAC6. | What is the molecular basis for the HDAC6 selectivity of this compound, and can this be exploited for therapeutic benefit? |
Exploring Potential Applications in Emerging Epigenetic Research Fields
The ability of this compound to modulate epigenetic landscapes beyond histone acetylation positions it as a powerful tool for exploring new frontiers in epigenetic research. Its potential applications span a range of burgeoning fields, from the study of non-coding RNAs to the intricacies of chromatin remodeling.
The regulation of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is a rapidly expanding area of research with profound implications for gene expression. HDAC inhibitors have been shown to alter the expression profiles of ncRNAs, suggesting a role for histone acetylation in their regulation. A focused investigation into how this compound specifically impacts the ncRNA landscape could uncover novel regulatory networks and provide insights into disease pathogenesis.
Furthermore, the dynamic nature of chromatin structure, often referred to as chromatin remodeling, is governed by a complex interplay of factors beyond histone acetylation. The selective influence of this compound on specific HDAC isoforms, which are often components of larger chromatin-remodeling complexes, presents an opportunity to dissect the roles of these complexes in gene regulation. For example, by selectively inhibiting HDAC6, this compound could be used to probe the functions of HDAC6-containing protein complexes in cellular processes such as cell motility and protein degradation.
The crosstalk between different epigenetic modifications is another area ripe for exploration with this compound. As mentioned, HDAC inhibitors can influence DNA methylation. This interplay is critical in development and disease, and this compound could serve as a valuable chemical tool to investigate the mechanisms that link these two fundamental epigenetic marks. Understanding how the stereochemistry of an HDAC inhibitor influences this crosstalk could provide deeper insights into the epigenetic regulatory network.
Advancements in Stereoselective Synthesis and Scalability
The realization of the full academic and therapeutic potential of this compound is contingent upon the development of efficient and scalable synthetic routes. While numerous syntheses of Trichostatin A have been reported, the specific stereoselective synthesis of the (S)-enantiomer presents unique challenges and opportunities for innovation in organic chemistry.
Future research in this area will likely focus on several key aspects. Firstly, the development of novel asymmetric catalytic methods to establish the chiral center at the C6 position with high enantioselectivity will be paramount. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to favor the formation of the (S)-stereoisomer.
Finally, the synthesis of a diverse library of this compound analogues with modifications to the cap group, linker, and zinc-binding domain will be essential for structure-activity relationship (SAR) studies. These analogues will be invaluable for fine-tuning the potency, selectivity, and pharmacokinetic properties of this compound-based compounds.
Table 2: Key Strategies for the Synthesis of this compound
| Synthetic Strategy | Description | Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to induce the formation of the (S)-enantiomer in a key bond-forming reaction. | High enantioselectivity, atom economy. |
| Chiral Auxiliary | Temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | Well-established and reliable methods. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer. | High enantioselectivity, mild reaction conditions. |
| Convergent Synthesis | Independent synthesis of key fragments of the molecule followed by their assembly. | Increased overall efficiency, facilitates analogue synthesis. |
Design of Highly Selective Molecular Probes Based on the this compound Scaffold
The unique structural features and biological activity of this compound make it an excellent starting point for the design of highly selective molecular probes. These chemical tools are indispensable for identifying the targets and elucidating the mechanisms of action of bioactive compounds.
One promising direction is the development of fluorescently labeled this compound analogues. By attaching a fluorophore to a position on the molecule that does not interfere with its binding to HDACs, researchers can visualize the subcellular localization of the probe and its target enzymes in living cells. This would provide valuable information about the dynamics of HDACs and their interactions with other proteins.
Another important class of molecular probes are those designed for affinity-based protein profiling and target identification. This can be achieved by incorporating a biotin (B1667282) tag or a photo-reactive group into the this compound scaffold. Biotinylated probes can be used to capture and identify binding partners from cell lysates, while photoaffinity labeling probes can be used to covalently crosslink to their targets upon photo-irradiation, allowing for their subsequent identification by mass spectrometry.
The development of isoform-selective probes based on the this compound scaffold is a particularly exciting prospect. Given the observed HDAC6 selectivity of (S)-Trichostatin A, further chemical modifications could enhance this selectivity or even redirect it towards other HDAC isoforms. Such probes would be invaluable for dissecting the specific biological roles of individual HDACs, which is a major challenge in the field due to the high degree of homology among these enzymes.
Table 3: Types of Molecular Probes Derived from this compound
| Probe Type | Functional Group | Application |
| Fluorescent Probes | Fluorophore (e.g., fluorescein, rhodamine) | Visualization of target localization and dynamics in live cells. |
| Affinity Probes | Biotin | Pull-down and identification of binding partners from cell lysates. |
| Photoaffinity Probes | Photoreactive group (e.g., benzophenone, diazirine) | Covalent crosslinking to target proteins for identification. |
| Isoform-Selective Probes | Modified scaffold to enhance binding to a specific HDAC | Dissecting the specific functions of individual HDAC isoforms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
